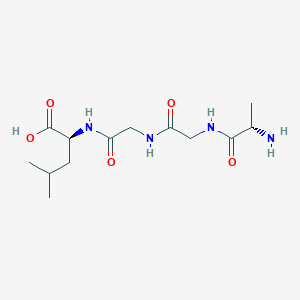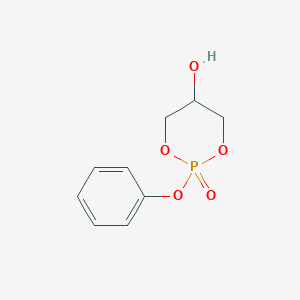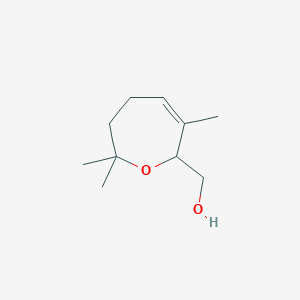![molecular formula C7H8N2O B14257302 1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine CAS No. 394249-65-1](/img/structure/B14257302.png)
1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1h,3h-oxazolo[3,4-a][1,4]diazepine is a heterocyclic compound that features a fused ring system consisting of an oxazole and a diazepine ring. This compound is of significant interest in the fields of medicinal and synthetic chemistry due to its unique structural properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1h,3h-oxazolo[3,4-a][1,4]diazepine can be synthesized through various methods. One efficient approach involves the use of a one-pot synthesis protocol. This method typically includes the carbonylative Sonogashira reaction followed by aza-Michael addition and cyclocondensation . The reaction conditions are generally mild, and the process can be carried out under ambient temperature, making it a convenient and efficient method for producing this compound.
Industrial Production Methods: While specific industrial production methods for 1h,3h-oxazolo[3,4-a][1,4]diazepine are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing scalable techniques such as continuous flow chemistry.
Analyse Des Réactions Chimiques
Types of Reactions: 1h,3h-oxazolo[3,4-a][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo-diazepine derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Applications De Recherche Scientifique
1h,3h-oxazolo[3,4-a][1,4]diazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1h,3h-oxazolo[3,4-a][1,4]diazepine involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that this compound can modulate various biological processes by binding to specific receptors or enzymes, thereby influencing cellular functions and signaling pathways .
Comparaison Avec Des Composés Similaires
1h,3h-oxazolo[3,4-a][1,4]diazepine can be compared with other similar compounds, such as:
Benzodiazepines: These compounds also contain a diazepine ring but differ in their additional fused rings and functional groups.
Oxazolidinones: These compounds feature an oxazole ring but differ in their additional fused rings and functional groups.
Uniqueness: 1h,3h-oxazolo[3,4-a][1,4]diazepine is unique due to its specific ring fusion and the presence of both oxazole and diazepine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
394249-65-1 |
|---|---|
Formule moléculaire |
C7H8N2O |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
1,3-dihydro-[1,3]oxazolo[3,4-a][1,4]diazepine |
InChI |
InChI=1S/C7H8N2O/c1-2-8-4-7-5-10-6-9(7)3-1/h1-4H,5-6H2 |
Clé InChI |
VCGMUFQBKCRWMS-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CN=CC=CN2CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)
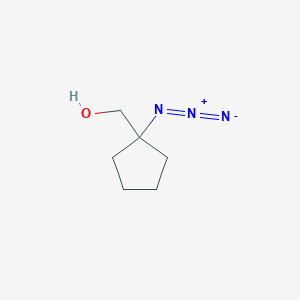
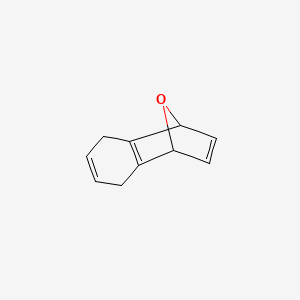
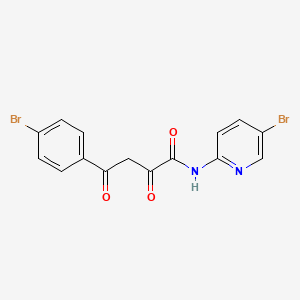
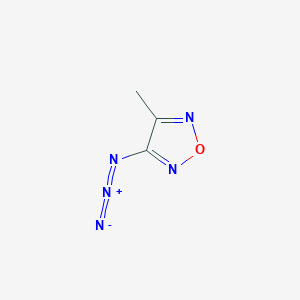
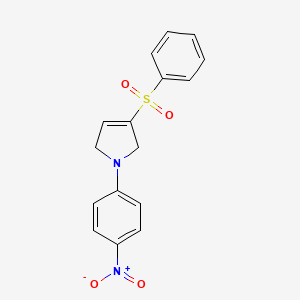
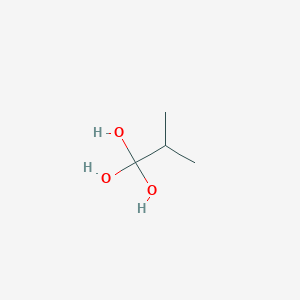
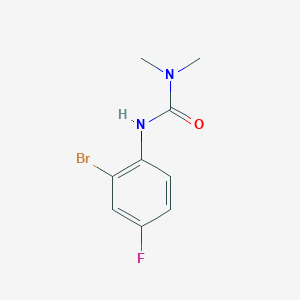
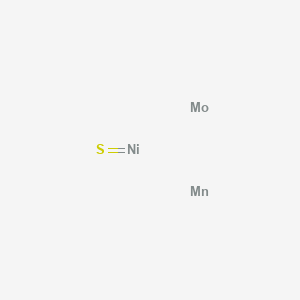
![Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-](/img/structure/B14257295.png)
![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)
